4-(3-Bromophenyl)piperidine

Catalog No.
S769193
CAS No.
351534-36-6
M.F
C11H14BrN
M. Wt
240.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromophenyl)piperidine

CAS Number

351534-36-6

Product Name

4-(3-Bromophenyl)piperidine

IUPAC Name

4-(3-bromophenyl)piperidine

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

InChI

InChI=1S/C11H14BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2

InChI Key

LWJZRMBBOWCPMO-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC(=CC=C2)Br

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)Br

4-(3-Bromophenyl)piperidine is a chemical compound characterized by its piperidine ring substituted with a 3-bromophenyl group. Its molecular formula is C11H14BrNC_{11}H_{14}BrN and it has a molecular weight of approximately 240.14 g/mol. The structure features a six-membered saturated nitrogen-containing ring (piperidine) and a brominated aromatic ring, which contributes to its unique chemical properties and potential biological activities.

Typical of piperidine derivatives, including:

  • Amination Reactions: The piperidine nitrogen can act as a nucleophile, allowing for further substitution reactions.
  • Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be replaced by other electrophiles under suitable conditions.
  • Reduction Reactions: The compound may undergo reduction to yield corresponding amines or alcohols.

For example, the reaction of 4-(3-Bromophenyl)piperidine with an amino group can produce more complex piperidine derivatives, which are useful in pharmaceutical chemistry .

4-(3-Bromophenyl)piperidine has been studied for its potential biological activities, particularly in the context of drug development. It serves as an intermediate in the synthesis of Niraparib, a potent inhibitor of poly (ADP-ribose) polymerase, which is used in cancer therapy. The compound exhibits various biological activities, including:

    The synthesis of 4-(3-Bromophenyl)piperidine can be achieved through several methods:

    • Direct Bromination: Piperidine can be brominated using bromine or brominating agents to yield 4-(3-bromophenyl)piperidine.
    • Amination Reaction: The reaction between piperidine and 3-bromoacetophenone under basic conditions is a common synthetic route. This involves:
      • Dissolving piperidine in an appropriate solvent (e.g., dimethyl sulfoxide).
      • Adding sodium hydride as a base.
      • Gradually introducing 3-bromoacetophenone and allowing the mixture to react at elevated temperatures .

    The yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature and concentration.

    4-(3-Bromophenyl)piperidine finds applications primarily in medicinal chemistry:

    • Intermediate in Drug Synthesis: It is notably used as an intermediate in the synthesis of Niraparib, which targets cancer cells effectively.
    • Research Tool: Due to its structural characteristics, it is utilized in studies exploring piperidine derivatives' pharmacological properties.

    Interaction studies involving 4-(3-Bromophenyl)piperidine focus on its binding affinity and efficacy as part of larger drug molecules. For instance:

    • Binding Studies: Research has indicated that compounds containing this structure may interact with specific biological targets involved in cancer pathways.
    • Pharmacokinetics: Studies assess how well this compound and its derivatives are absorbed, distributed, metabolized, and excreted in biological systems.

    These studies help elucidate the compound's potential therapeutic applications and inform dosage regimens for clinical use.

    Several compounds share structural or functional similarities with 4-(3-Bromophenyl)piperidine. Notable examples include:

    Compound NameStructure FeaturesUnique Properties
    3-(4-Bromophenyl)piperidineSimilar piperidine coreDifferent substitution pattern affecting activity
    4-(2-Bromophenyl)piperidineBromine at position 2 on phenyl ringPotentially different biological activity profile
    4-(Phenyl)piperidineUnsubstituted phenyl groupLacks halogen; may exhibit different reactivity
    N-Methyl-4-(3-bromophenyl)piperidineMethyl substitution on nitrogenAltered pharmacokinetics due to nitrogen methylation

    These compounds are often compared based on their biological activity, synthesis methods, and applications in drug development. The presence of bromine and its position on the phenyl ring significantly influences their reactivity and interaction with biological targets.

    XLogP3

    2.7

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation]

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-15

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